2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane
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Overview
Description
2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane is an organic compound known for its unique structure and properties It is a derivative of heptenal and dioxane, characterized by the presence of a dioxane ring and a heptenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane typically involves the reaction of 2,6-dimethyl-5-heptenal with a suitable dioxane derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, purification, and crystallization to isolate and refine the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (CH₃I)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-5-heptenal: A related compound with a similar structure but lacking the dioxane ring.
4-Methyl-1,3-dioxane: Another related compound with a similar dioxane ring but different side chains.
Uniqueness
2-(2,6-Dimethyl-5-heptenyl)-4-methyl-1,3-dioxane is unique due to its combined heptenyl and dioxane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
57282-44-7 |
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Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2-(2,6-dimethylhept-5-enyl)-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C14H26O2/c1-11(2)6-5-7-12(3)10-14-15-9-8-13(4)16-14/h6,12-14H,5,7-10H2,1-4H3 |
InChI Key |
IKWKPGJFLCMUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)CC(C)CCC=C(C)C |
Origin of Product |
United States |
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